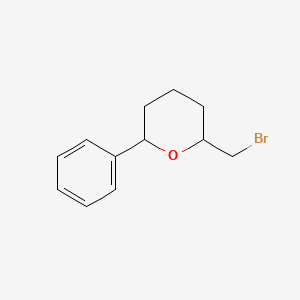

2-(Bromomethyl)-6-phenyloxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral data .Scientific Research Applications

Structure and Conformational Studies

Structure and Conformational Analysis of Bromomethyl Compounds : Studies on compounds like 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane have explored their molecular structure and conformation. The use of NMR spectroscopy and X-ray analysis has been critical in understanding the molecular geometry and the dynamics of these compounds, which is essential for applications in materials science and organic synthesis Sh. Yu. Khazhiev et al., 2018.

Synthesis Applications

Synthesis of Optically Active Compounds : The enantioselective synthesis of (S)-2-(Aminomethyl)butanedioic acid using chiral β-alanine α-enolate equivalents demonstrates the utility of bromomethyl compounds in producing optically active substances. This process involves stereoselective alkylation, showing the importance of these compounds in pharmaceutical synthesis and the creation of biologically active molecules E. Arvanitis et al., 1996.

Preparation of Complex Molecules for Material Science : The synthesis and characterization of lithium and trimethyltin complexes of 2,6-Bis(oxazolinyl)phenyl highlight the application of bromomethyl compounds in preparing complex materials. These complexes are studied for their potential uses in catalysis and material science, showcasing the versatility of bromomethyl compounds in creating novel materials Marianne Stol et al., 2005.

Chemical Reaction Mechanisms

Investigation of Reaction Mechanisms : Research on the reactions of 1-bromo-2,3-epoxypropane with samarium diiodide has provided insights into the carbon-carbon bond cleavage under single electron transfer conditions. These findings are crucial for understanding the mechanisms of organic reactions and for developing new synthetic methodologies E. Hasegawa et al., 1995.

Advanced Material Development

Creation of Novel Materials : The synthesis of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, utilizing bromo compound initiators, illustrates the application of bromomethyl compounds in the development of new materials with specific optical properties. This research is significant for the fields of electronics and photonics, where materials with precise emission characteristics are required Christoph S. Fischer et al., 2013.

Safety And Hazards

properties

IUPAC Name |

2-(bromomethyl)-6-phenyloxane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVIOHLTPDFIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(C1)C2=CC=CC=C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-6-phenyloxane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2721570.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2721574.png)

![N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2721575.png)

![3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine](/img/structure/B2721576.png)

![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)

![6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2721587.png)